molecular formula C16H12BrN3O B3827961 N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide

N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide

Cat. No. B3827961
M. Wt: 342.19 g/mol
InChI Key: FWQBXVMQMYSFCA-UHFFFAOYSA-N
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Description

“N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide” is a chemical compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide”, is typically performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .


Molecular Structure Analysis

The molecular structure of “N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide” consists of a benzamide core with a bromophenyl group and a pyrazolyl group attached . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide” has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for “N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide” is not mentioned in the retrieved papers, benzamides and their derivatives have been reported to show various biological and pharmacological activities . For example, they have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for “N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide” and similar compounds could involve further exploration of their biological and pharmacological activities . Given their wide range of activities, these compounds could potentially be developed into new drugs for various diseases . Additionally, improvements in the synthesis methods could also be a focus, with the aim of making the process more efficient and environmentally friendly .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-8-6-11(7-9-13)14-10-15(20-19-14)18-16(21)12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQBXVMQMYSFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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